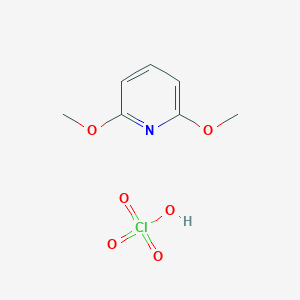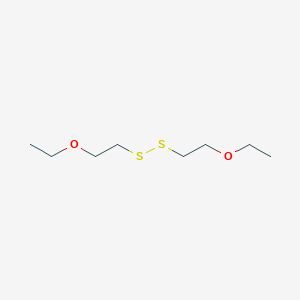
Disulfide, bis(2-ethoxyethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(2-ethoxyethyl) is an organosulfur compound characterized by the presence of a disulfide bond (S-S) between two ethoxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disulfide, bis(2-ethoxyethyl) can be synthesized through the oxidation of thiols. One common method involves the reaction of 2-ethoxyethanethiol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.
Industrial Production Methods: In industrial settings, the production of disulfide, bis(2-ethoxyethyl) often involves the use of more scalable and efficient methods. One such method includes the reaction of 2-ethoxyethanethiol with sulfur monochloride (S2Cl2) in the presence of a base. This method allows for the large-scale production of the compound with high yields .
Types of Reactions:
Oxidation: Disulfide, bis(2-ethoxyethyl) can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Disulfide, bis(2-ethoxyethyl) can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiolates, amines, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides and thiols
Aplicaciones Científicas De Investigación
Disulfide, bis(2-ethoxyethyl) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other organosulfur compounds.
Biology: Employed in the study of redox reactions and protein folding, as disulfide bonds play a crucial role in the structure and function of proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, rubber, and other materials due to its ability to form cross-links and enhance material properties
Mecanismo De Acción
The mechanism of action of disulfide, bis(2-ethoxyethyl) primarily involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are essential for maintaining the three-dimensional structure of proteins. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to form higher oxidation state sulfur compounds. These reactions are often mediated by enzymes such as glutathione reductase and involve molecular targets like cysteine residues in proteins .
Comparación Con Compuestos Similares
Thiodiglycol (bis(2-hydroxyethyl)sulfide): Similar in structure but contains hydroxyl groups instead of ethoxy groups. Used as a solvent and in the production of polymers.
Bis(2-hydroxyethyl) disulfide: Contains hydroxyl groups and is used in the synthesis of polymers and as a reducing agent.
Uniqueness: Disulfide, bis(2-ethoxyethyl) is unique due to its ethoxyethyl groups, which impart different solubility and reactivity properties compared to similar compounds with hydroxyl groups. This makes it particularly useful in specific applications where these properties are advantageous .
Propiedades
Número CAS |
67309-21-1 |
|---|---|
Fórmula molecular |
C8H18O2S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
1-ethoxy-2-(2-ethoxyethyldisulfanyl)ethane |
InChI |
InChI=1S/C8H18O2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h3-8H2,1-2H3 |
Clave InChI |
OAVXPYJMEDMBSX-UHFFFAOYSA-N |
SMILES canónico |
CCOCCSSCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


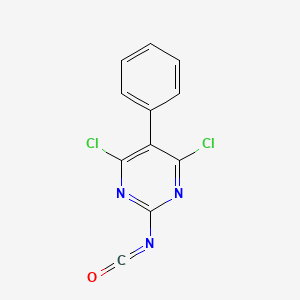
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
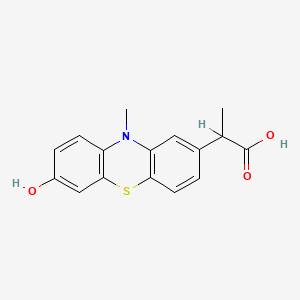
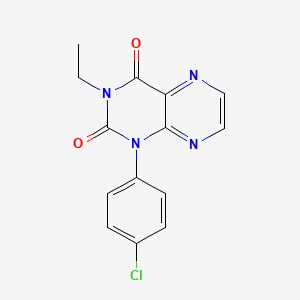
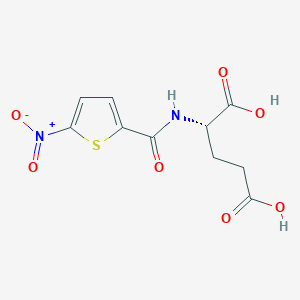
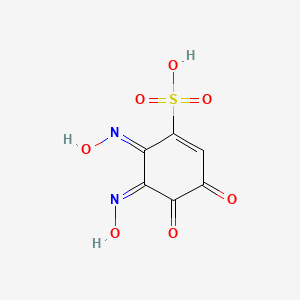

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
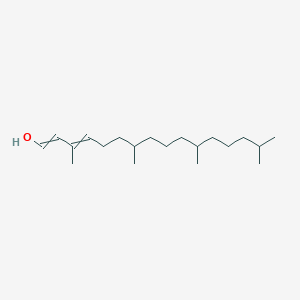



![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
